5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is notable for its diverse applications in medicinal chemistry, agriculture, and materials science due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole typically involves a series of reactions starting from readily available precursors. One common method involves the following steps:
Diazotization Reaction: Starting with 2,3-dimethylaniline, the compound undergoes diazotization to form a diazonium salt.
Electrophilic Bromination: The diazonium salt is then subjected to electrophilic bromination.
Oxidation Reaction: The brominated intermediate is oxidized to introduce the sulfonyl group.
Radical Bromination: Further bromination occurs to prepare the compound for cycloaddition.
Condensation Reaction: The intermediate undergoes condensation to form the desired isoxazole ring.
1,3-Dipolar Cycloaddition: Finally, a 1,3-dipolar cycloaddition reaction completes the synthesis.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods typically use catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions, although alternative metal-free methods are being developed to address issues related to toxicity and waste generation .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of pesticides and herbicides due to its bioactivity
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to receptors, or interfere with cellular processes. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Clomazone: A herbicide with a similar isoxazole structure.
Topramezone: Another herbicide that shares structural similarities.
Isoxadifen-ethyl: Used as a herbicide safener.
Uniqueness
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylsulfonyl and phenyl groups enhance its reactivity and bioactivity compared to other isoxazole derivatives .
Properties
CAS No. |
181695-76-1 |
---|---|
Molecular Formula |
C17H15NO3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-methyl-4-(4-methylsulfonylphenyl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C17H15NO3S/c1-12-16(13-8-10-15(11-9-13)22(2,19)20)17(18-21-12)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
AIWQSOFGFNKOOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.